Methetoin

Descripción general

Descripción

Métodos De Preparación

La methetoína se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de etil fenil cetona con urea en presencia de una base, seguida de ciclización para formar el anillo imidazolidin-2,4-diona. Las condiciones de reacción generalmente implican calentar los reactivos a reflujo . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, con optimización para la síntesis a gran escala.

Análisis De Reacciones Químicas

La methetoína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La methetoína se puede oxidar para formar derivados de imidazolidin-2,4-diona correspondientes.

Reducción: Las reacciones de reducción pueden convertir la methetoína en sus derivados de amina correspondientes.

Sustitución: La methetoína puede sufrir reacciones de sustitución, donde uno o más átomos de hidrógeno son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block

Methetoin serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthesis Precursor

The compound is utilized as a precursor in the synthesis of various organic compounds. For instance, it can be synthesized through the reaction of ethyl phenyl ketone with urea under basic conditions, followed by cyclization to form the imidazolidinedione ring.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its chiral nature enables selective interactions with biological targets, which could lead to significant therapeutic effects .

Anticonvulsant Activity

this compound has been studied for its potential anticonvulsant properties. A study conducted by Helen Wyss demonstrated its efficacy in modulating neurotransmitter levels, suggesting a mechanism for its anticonvulsant effects .

Medical Applications

Neurological Disorders

Ongoing research is investigating this compound's therapeutic potential in treating neurological disorders. Preliminary results indicate that it may help manage conditions such as epilepsy and other seizure disorders due to its modulation of neurotransmitter activity .

Antimicrobial Properties

this compound has shown promise in antimicrobial studies. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in developing new drugs. Its unique properties allow for innovative approaches to drug formulation and synthesis.

Material Science

The compound's characteristics are also being utilized in material science for the development of new materials with specific properties tailored for various applications.

Case Study 1: Anticonvulsant Efficacy

A study conducted on the anticonvulsant effects of this compound involved evaluating its impact on neurotransmitter levels in animal models. The results indicated a significant reduction in seizure activity when administered at specific dosages, supporting its potential use in clinical settings.

Case Study 2: Antimicrobial Activity

Research examining this compound's antimicrobial properties involved testing against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Biology | Enzyme inhibition | Selective interactions with biological targets |

| Medicine | Anticonvulsant | Efficacy in reducing seizure activity |

| Medical Research | Neurological disorders | Potential therapeutic effects under investigation |

| Industry | Pharmaceutical development | Role in drug formulation |

| Material Science | Development of new materials | Tailored properties for specific applications |

Mecanismo De Acción

El mecanismo de acción de la methetoína implica su interacción con dianas moleculares y vías específicas. Se cree que ejerce sus efectos modulando la actividad de ciertas enzimas y receptores en el cuerpo. Por ejemplo, la methetoína puede inhibir la actividad de las enzimas involucradas en el metabolismo de los neurotransmisores, lo que lleva a niveles alterados de neurotransmisores en el cerebro . Esto puede resultar en diversos efectos farmacológicos, como la actividad anticonvulsiva.

Comparación Con Compuestos Similares

La methetoína es estructuralmente similar a otros derivados de la hidantoína, como la fenitoína y la etotoína. Tiene propiedades únicas que la distinguen de estos compuestos:

Fenitoína: Si bien tanto la methetoína como la fenitoína se utilizan como anticonvulsivos, la methetoína tiene un patrón de sustitución diferente en el anillo de imidazolidin-2,4-diona, lo que puede resultar en diferentes perfiles farmacológicos.

Etotoína: La etotoína es otro derivado de la hidantoína con propiedades anticonvulsivas, pero tiene una estructura de cadena lateral diferente en comparación con la methetoína .

Actividad Biológica

Methetoin, a compound with the chemical identifier (S)-525599-67-1, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a chiral compound that has been utilized in various fields, including chemistry and medicine. Its unique structure allows it to interact selectively with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound demonstrates the capacity to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : Its chiral nature enables selective binding to receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neurological Effects : Ongoing research is investigating its role in treating neurological disorders, highlighting its importance in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism | |

| Neurological Impact | Potential therapeutic uses in neurological disorders |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

Another study focused on the effects of this compound in animal models of neurological disorders. The findings suggested that this compound could improve behavioral outcomes and reduce symptoms associated with these conditions, warranting further clinical investigation.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Biological Activity : this compound shows promise as a chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.

- Therapeutic Potential : Its application in treating infections and neurological disorders is being explored, with preliminary results indicating efficacy.

Propiedades

Número CAS |

5696-06-0 |

|---|---|

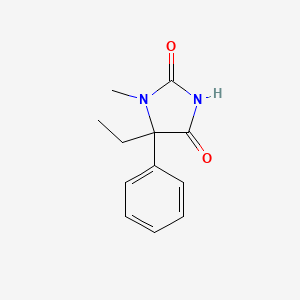

Fórmula molecular |

C12H14N2O2 |

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |

Clave InChI |

NEGMMKYAVYNLCG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

SMILES canónico |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Methetoin; Deltoin; Metetoin; N 3; N-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.